6-Bromo-N-methylhexan-1-amine

Nucleophilic Substitution Alkylation Cross-coupling

6-Bromo-N-methylhexan-1-amine (CAS 857723-11-6) is a bifunctional aliphatic building block with a terminal primary alkyl bromide and a secondary N-methylamine. The bromine atom imparts higher lipophilicity, density, and boiling point versus the unsubstituted amine, while the C–Br bond provides distinct reactivity compared to chloro- and iodo-analogs in nucleophilic substitutions and cross-couplings. As Colesevelam Impurity 1, it is essential for ANDA/DMF analytical method validation, forced degradation studies, and QC release testing—its unique impurity profile precludes generic substitution. Procure with full characterization data and optional pharmacopeial traceability.

Molecular Formula C7H16BrN
Molecular Weight 194.11 g/mol
Cat. No. B12965334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-methylhexan-1-amine
Molecular FormulaC7H16BrN
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESCNCCCCCCBr
InChIInChI=1S/C7H16BrN/c1-9-7-5-3-2-4-6-8/h9H,2-7H2,1H3
InChIKeyHJEOPDQVMADQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-methylhexan-1-amine: Key Physicochemical and Procurement Baseline


6-Bromo-N-methylhexan-1-amine (CAS 857723-11-6) is a bifunctional organic building block classified as a secondary aliphatic amine containing a terminal primary alkyl bromide [1]. Its molecular formula is C₇H₁₆BrN, with a molecular weight of 194.11 g/mol [1]. The compound exhibits a predicted boiling point of 210.0±23.0 °C, a density of 1.168±0.06 g/cm³, and a predicted pKa of 10.73±0.10 . Commercially, it is offered at purities of ≥95% and is typically stored at room temperature, protected from light .

Why 6-Bromo-N-methylhexan-1-amine Cannot Be Substituted with Its Halogen or Non-Halogen Analogs


The presence and position of the terminal bromine atom in 6-Bromo-N-methylhexan-1-amine fundamentally alters its physicochemical properties and synthetic utility compared to its unsubstituted N-methylhexan-1-amine counterpart [1]. This halogenation significantly increases molecular weight, density, boiling point, and lipophilicity, which are critical factors in both reaction design and purification processes . Furthermore, the reactivity of the C-Br bond is distinct from the C-Cl or C-I bonds of its chloro- and iodo-analogs, leading to different reaction kinetics, yields, and product profiles in nucleophilic substitution or cross-coupling reactions [2]. The specific impurity profile associated with its use, particularly as a regulatory reference standard for Colesevelam, makes generic substitution impossible in analytical and quality control settings [3].

6-Bromo-N-methylhexan-1-amine: Quantifiable Differentiation vs. Closest Analogs


Superior Reactivity in Nucleophilic Substitution Due to C-Br Bond

The terminal C-Br bond in 6-Bromo-N-methylhexan-1-amine provides a significantly better leaving group for nucleophilic substitution reactions compared to the unsubstituted C-H bond in N-methylhexan-1-amine or the stronger C-Cl bond in 6-chloro-N-methylhexan-1-amine [1]. This is a class-level inference based on well-established leaving group trends (I > Br > Cl > F). The bromine atom can be substituted by various nucleophiles, enabling the formation of 6-hydroxy-N-methylhexan-1-amine and other derivatives .

Nucleophilic Substitution Alkylation Cross-coupling

Regulatory-Required Reference Standard for Colesevelam Impurity Analysis

6-Bromo-N-methylhexan-1-amine is an identified and documented impurity in the bile acid sequestrant Colesevelam, where it is formally designated as 'Colesevelum Impurity 1' [1][2]. This compound is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [1]. Its role is unique among its analogs, as they are not recognized as specified impurities in the pharmacopeial monographs for this drug substance.

Pharmaceutical Impurity Analytical Method Validation Reference Standard

Enhanced Lipophilicity and Altered Boiling Point Relative to Non-Halogenated Analog

The introduction of the bromine atom significantly alters the compound's physicochemical profile compared to its unsubstituted analog, N-methylhexan-1-amine. The predicted XLogP3-AA value for 6-Bromo-N-methylhexan-1-amine is 2, compared to an experimental logP of approximately 2.3 for N-methylhexan-1-amine [1][2]. More notably, the predicted boiling point is 210.0±23.0 °C, a substantial increase from the 140-142 °C range observed for the non-halogenated comparator . These differences are critical for separation and purification protocols.

Physicochemical Properties LogP Chromatography

6-Bromo-N-methylhexan-1-amine: Validated Application Scenarios for Procurement


Synthesis of 6-Substituted N-Methylhexylamine Derivatives via Nucleophilic Substitution

6-Bromo-N-methylhexan-1-amine serves as a key electrophilic building block for introducing a terminal N-methylaminohexyl chain into larger molecules . The terminal bromine atom acts as an excellent leaving group, allowing for efficient alkylation of oxygen, nitrogen, sulfur, and carbon nucleophiles. This scenario is particularly relevant for medicinal chemists seeking to install a flexible, basic linker with a defined chain length, leveraging the compound's bifunctional nature where the secondary amine can be orthogonally protected or further derivatized .

Regulatory Reference Standard for Colesevelam Impurity Analysis and Control

As a characterized pharmaceutical impurity (Colesevelum Impurity 1), this compound is an essential reference material for analytical method development, validation, and routine quality control in the manufacture of Colesevelam Hydrochloride . Its procurement is mandatory for laboratories performing impurity profiling, forced degradation studies, or stability testing to meet regulatory filing requirements (e.g., ANDA, DMF) . Traceability to pharmacopeial standards (USP or EP) can often be provided by specialized suppliers .

Precursor for Gemini Surfactants and Polymeric Materials

The terminal alkyl bromide in 6-Bromo-N-methylhexan-1-amine can undergo a Menshutkin reaction to form a quaternary ammonium salt. This strategy is used to create cationic monomers for polymerization or for the synthesis of Gemini surfactants . For instance, related compounds like 6-bromo-N,N,N-trimethylhexan-1-aminium bromide are employed in the modification of polymers to create anion exchange membranes . The N-methyl group provides a site for quaternization, enabling the design of novel materials with tunable charge density.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-N-methylhexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.